molecular formula C9H6F3NO2 B1325207 2'-Cyano-2,2,2-trifluoroacetophenone Hydrate CAS No. 898787-09-2

2'-Cyano-2,2,2-trifluoroacetophenone Hydrate

Cat. No. B1325207
CAS RN: 898787-09-2
M. Wt: 217.14 g/mol
InChI Key: GLMXFJRSYKABAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is a chemical compound with the molecular formula C9H6F3NO2 . It is a derivative of 2,2,2-Trifluoroacetophenone, which is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .


Molecular Structure Analysis

The molecular weight of 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate is 217.15 g/mol . The specific molecular structure is not provided in the search results.

Scientific Research Applications

Organocatalysis in Oxidation Reactions

2,2,2-Trifluoroacetophenone is utilized as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes. This application leverages the compound’s ability to facilitate chemical reactions without being consumed in the process .

Synthesis of Fluorinated Polymers

The compound is employed in the synthesis of new fluorinated polymers, which are known for their high average molecular weight, high thermal stability, and good film-forming properties. These polymers have potential applications in various industries due to their enhanced durability and resistance to solvents .

Environmentally Friendly Epoxidation of Alkenes

2,2,2-Trifluoroacetophenone serves as an organocatalyst for an environmentally friendly epoxidation process of alkenes. This application is significant in reducing the environmental impact of chemical processes by minimizing harmful byproducts .

Versatile Use in Research and Industry

The hydrate form of 2’-Cyano-2,2,2-trifluoroacetophenone, also known as TfOCH2CN, is described as a versatile chemical compound with widespread use in scientific research and industry. Its specific applications could include acting as a building block in organic synthesis or as a reagent in chemical reactions that require a cyano group or trifluoroacetophenone moiety.

Chromatography and Mass Spectrometry

While not explicitly stated, compounds like 2’-Cyano-2,2,2-trifluoroacetophenone Hydrate may find application in chromatography and mass spectrometry as standards or reagents due to their unique chemical properties .

Biopharma Production

In biopharmaceutical production, such compounds can be used in the synthesis of pharmaceuticals where specific functional groups are required for drug design and development .

properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)benzonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO.H2O/c10-9(11,12)8(14)7-4-2-1-3-6(7)5-13;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMXFJRSYKABAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645213
Record name 2-(Trifluoroacetyl)benzonitrile--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898787-09-2
Record name 2-(Trifluoroacetyl)benzonitrile--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.